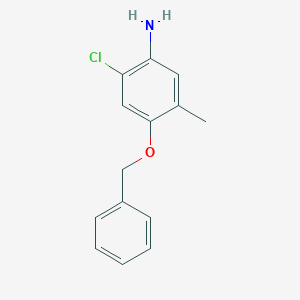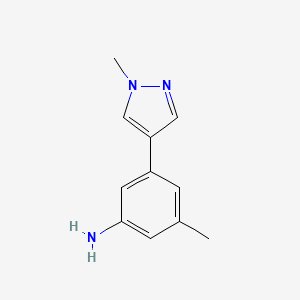amine](/img/structure/B13308056.png)
[1-(5-Chlorothiophen-2-yl)ethyl](4-methoxybutyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chlorothiophen-2-yl)ethylamine is an organic compound that features a thiophene ring substituted with a chlorine atom and an ethyl group, which is further connected to a butylamine chain with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)ethylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Alkylation: The chlorinated thiophene undergoes alkylation with ethyl halides in the presence of a base to form the ethyl-substituted thiophene.
Amination: The ethyl-substituted thiophene is reacted with 4-methoxybutylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of 1-(5-Chlorothiophen-2-yl)ethylamine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Chlorothiophen-2-yl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of 1-(5-Chlorothiophen-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring and amine group are key functional groups that facilitate binding to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[1-(4-chlorophenyl)ethyl][(5-chlorothiophen-2-yl)methyl]amine: Similar in structure but with a phenyl ring instead of a butylamine chain.
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}ethan-1-ol: Contains an ethanol group instead of a methoxybutyl chain.
Uniqueness
1-(5-Chlorothiophen-2-yl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybutyl chain differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
Propiedades
Fórmula molecular |
C11H18ClNOS |
|---|---|
Peso molecular |
247.79 g/mol |
Nombre IUPAC |
N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methoxybutan-1-amine |
InChI |
InChI=1S/C11H18ClNOS/c1-9(10-5-6-11(12)15-10)13-7-3-4-8-14-2/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Clave InChI |
YSMMMAQCZYBNKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(S1)Cl)NCCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(But-2-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13307997.png)



![2-ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13308006.png)
![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one](/img/structure/B13308012.png)
![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13308024.png)
![2,2,2-trifluoro-N-[4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B13308028.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B13308058.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B13308063.png)

